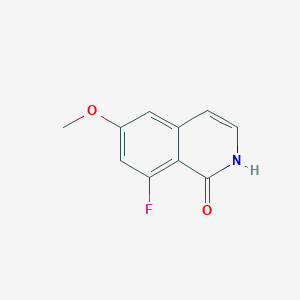

8-Fluoro-6-methoxyisoquinolin-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

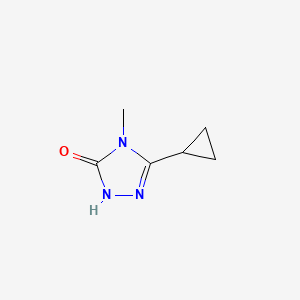

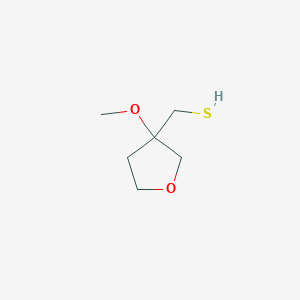

“8-Fluoro-6-methoxyisoquinolin-1-ol” is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.17 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a isoquinoline ring with a fluorine atom at the 8th position and a methoxy group at the 6th position .科学的研究の応用

Antibacterial Activity

8-Fluoro-6-methoxyisoquinolin-1-ol and related compounds have demonstrated significant antibacterial activity. They are effective against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. These compounds, particularly those with a methoxy group at the 8 position, have shown reduced side effects like phototoxicity and cytotoxicity in comparison to other quinolones (Sánchez et al., 1995).

Photostability and Biological Activity

Studies have indicated that the introduction of a methoxy group at the 8 position of quinolones, such as in this compound, plays a crucial role in enhancing the stability of these compounds against UV irradiation. This modification leads to retained antibacterial activities and lower cytotoxicity after UV exposure, which is a significant advantage in pharmaceutical applications (Matsumoto et al., 1992).

Reduced Phototoxicity

Further research has demonstrated that the methoxy substitution at the 8 position is instrumental in reducing phototoxicity. This characteristic is particularly relevant for fluoroquinolones, where reducing side effects is a key focus in drug development (Marutani et al., 1993).

Antimicrobial Properties

Modifications in the structure of this compound, such as adding a methoxy group at C-8, have shown to increase antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These structural modifications also result in decreased cytotoxicity, which is beneficial for therapeutic applications (Wang et al., 2007).

Cytotoxicity and Antitumor Activity

Certain derivatives of this compound have shown cytotoxic effects against various human tumor cell lines, indicating potential applications in cancer research and treatment. The structure-activity relationships of these compounds are vital for understanding their antitumor capabilities (Liu et al., 2015).

Quantum Entanglement in Cancer Diagnosis

A study on the interaction of a moving nano molecule, related to this compound, with a two-mode field in cancer diagnosis has been conducted. This research explores the potential of using quantum entanglement dynamics in the diagnosis of human cancer cells, tissues, and tumors (Alireza et al., 2019).

Fluorescence Applications

6-Methoxy-4-quinolone, derived from compounds related to this compound, has been identified as a stable fluorophore with strong fluorescence in a wide pH range. This property makes it useful in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

特性

IUPAC Name |

8-fluoro-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAPMKYVKOESIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)

![3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2469418.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)

![(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2469428.png)

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)